![molecular formula C18H22N2O4 B12293378 2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)
2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science . This particular compound features a tert-butyl group, a methyl group, and a pyrido[3,4-b]indole core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives often employs continuous flow reactors and microreactor systems to enhance efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl esters in these processes is common due to their stability and ease of handling .
化学反応の分析
Types of Reactions
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring .
科学的研究の応用
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE has several scientific research applications:
作用機序
The mechanism of action of 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication . The tert-butyl and methyl groups can also influence the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core, used in neuroscience research.
Uniqueness
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the pyrido[3,4-b]indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-O-tert-butyl 3-O-methyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3 |
InChIキー |
OBCRBMQFEVKESR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
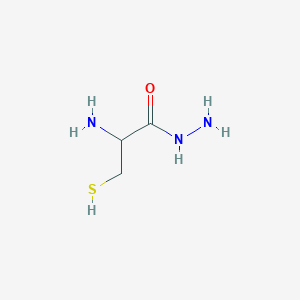
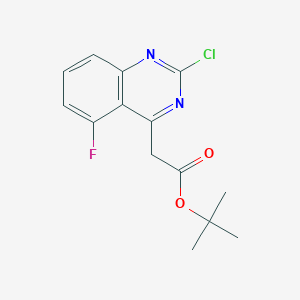

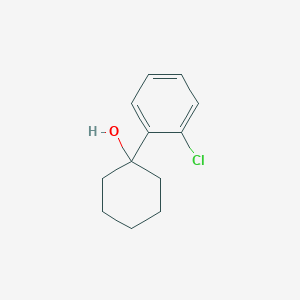
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
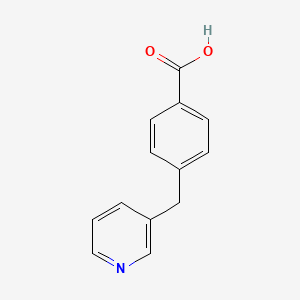
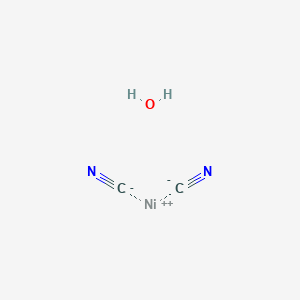
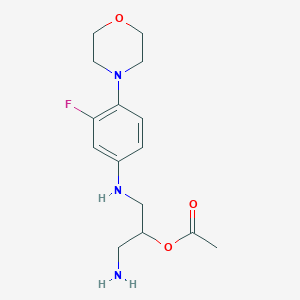

![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
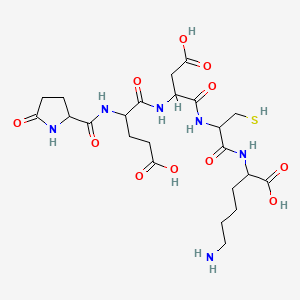
![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
